4-Fluoro-2-methyl-1H-indol-5-amine
Overview
Description
4-Fluoro-2-methyl-1H-indol-5-amine is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position of the indole ring. The presence of these substituents imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
4-Fluoro-2-methyl-1H-indol-5-amine, an indole derivative, is known to interact with various targets in the body. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .
Biochemical Pathways
Indole derivatives are involved in various biochemical pathways. They have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -5.97 cm/s .
Result of Action
Indole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methyl-1H-indol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . In cancer cells, this compound may induce cell cycle arrest and promote programmed cell death, thereby inhibiting tumor growth . Furthermore, the compound’s impact on cellular metabolism can lead to alterations in energy production and utilization, affecting overall cell viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound may inhibit enzymes involved in DNA replication and repair, resulting in the accumulation of DNA damage and subsequent cell death . Additionally, the compound can activate signaling pathways that promote apoptosis, further contributing to its anticancer effects . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Prolonged exposure to light or air may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, although its effects may diminish with time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits . These findings underscore the importance of determining the optimal dosage for achieving desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, facilitating its biotransformation and elimination from the body . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular processes, further highlighting its role in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s biological activity, as they determine its availability and concentration at the target sites .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA repair . Additionally, the compound’s localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production . These subcellular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . For instance, the reaction of 4-fluoro-2-methylphenylhydrazine with an appropriate ketone in the presence of an acid catalyst such as methanesulfonic acid can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-Fluoro-2-methyl-1H-indol-5-amine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-1H-indol-5-ol: Similar structure but with a hydroxyl group instead of an amine group.
4-Fluoro-2-methyl-1H-indole: Lacks the amine group at the 5-position.
4-Fluoro-2-methyl-1H-indol-5-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
4-Fluoro-2-methyl-1H-indol-5-amine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The amine group at the 5-position also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-fluoro-2-methyl-1H-indol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSQELJCNPMVRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659425 | |
Record name | 4-Fluoro-2-methyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398487-76-8 | |
Record name | 4-Fluoro-2-methyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.